Product packaging for Dimethyl(methylthio)sulfonium(Cat. No.:)

Dimethyl(methylthio)sulfonium

Cat. No.: B1224233
M. Wt: 109.24 g/mol
InChI Key: RQKYPMNUYSOMOD-UHFFFAOYSA-N
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Description

Historical Development of Sulfonium (B1226848) Salts as Electrophilic Reagents in Synthesis

The chemistry of sulfonium salts dates back more than a century, but their potential as synthetic tools was not significantly explored until the mid-20th century. nih.govchim.it Pioneering studies laid the groundwork for understanding their structure and fundamental reactivity. nih.gov Initially, the synthesis of sulfonium salts typically involved the straightforward reaction of thioethers with alkyl halides. wikipedia.org For example, the reaction between dimethyl sulfide (B99878) and iodomethane (B122720) yields trimethylsulfonium (B1222738) iodide. wikipedia.org

A significant advancement in the synthesis of a wider variety of sulfonium salts came with the discovery that sulfoxides could be activated with anhydrides, such as triflic anhydride (B1165640), to react with arenes, alkenes, and alkynes, thereby expanding the structural diversity of accessible sulfonium reagents. nih.gov The 1960s marked a turning point, with researchers like Gosselck and co-workers demonstrating the application of vinylsulfonium salts in the synthesis of cyclopropanes, revealing their potential as annulation reagents. chim.it The recognition of sulfonium salts as excellent electrophilic partners in transition metal-catalyzed cross-coupling reactions, pioneered by Liebeskind in 1997, further broadened their utility. nih.govccspublishing.org.cn This historical progression has seen sulfonium salts evolve from chemical curiosities to indispensable reagents in the synthetic organic chemist's toolkit, valued for their stability, low toxicity, and diverse reactivity. ccspublishing.org.cnresearchgate.net

Role of Dimethyl(methylthio)sulfonium in Carbon-Sulfur Bond Formation and Related Transformations

This compound salts are particularly valued for their ability to act as electrophilic "MeS+" synthons, facilitating the creation of carbon-sulfur bonds with high efficiency. vulcanchem.com This reactivity is central to their application in a wide array of chemical transformations. The general mechanism involves the activation of a nucleophile or an unsaturated bond by the electrophilic sulfur center of the this compound cation.

A primary application is the electrophilic cyclization of various substrates. For instance, DMTSF can induce the cyclization of o-alkynyl anisoles and o-alkynyl thioanisoles to form 3-thiomethyl-substituted benzofurans and benzo[b]thiophenes, respectively. rsc.orgnih.gov The reaction proceeds under ambient conditions and tolerates a wide range of functional groups. rsc.orgnih.govdigitellinc.com The proposed mechanism begins with the attack of the alkyne on the electrophilic sulfur of the sulfonium salt, which leads to the formation of a key intermediate that undergoes intramolecular cyclization. nih.gov

Substrate TypeReagentProductSignificance
o-Alkynyl AnisolesDMTSF3-Thiomethyl-substituted BenzofuransAccess to important pharmaceutical and organo-electronic backbones. rsc.org
o-Alkynyl ThioanisolesDMTSF2,3-Disubstituted Benzo[b]thiophenesSynthesis of valuable heterocyclic cores for medicinal and materials chemistry. nih.gov
o-AlkenylanilidesDMTSTIndoles and 3,1-BenzoxazinesNovel route to pharmacologically important nitrogen-containing heterocycles. sci-hub.se
HemithioacetalsDMTSFTetrahydrofuransEfficient and stereoselective synthesis of cyclic ethers. researchgate.net
Bis(methylsulfanyl) CarbonylsDMTSF2-Thio-substituted FuransFormation of substituted furans via thionium (B1214772) ion intermediates. vulcanchem.com

In addition to cyclizations, these reagents are instrumental in glycosylation reactions . Both DMTSF and, more notably, DMTST are used as promoters for the activation of thioglycosides (sugars with a sulfur-based anomeric leaving group). researchgate.netfrontiersin.orgacs.org The sulfonium salt activates the thioglycoside, facilitating its coupling with a glycosyl acceptor to form a glycosidic bond, a crucial linkage in oligosaccharides. researchgate.netacs.org The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of protecting groups on the sugar donors. acs.org

Furthermore, this compound salts initiate the carbosulfenylation of alkenes . The electrophilic addition of the "MeS+" group to a double bond forms an episulfonium ion intermediate, which can then be trapped by various nucleophiles, including organometallic reagents like organozinc compounds, leading to the formation of both a new carbon-sulfur and a new carbon-carbon bond in a single operation. researchgate.netacs.org

Scope and Significance of Academic Investigations into this compound Reactivity and Applications

Academic research into this compound salts has revealed their broad applicability across various domains of organic synthesis, extending beyond simple C-S bond formation. The significance of these investigations lies in the development of novel, efficient, and often stereoselective methods for constructing molecular complexity.

The synthesis of heterocyclic compounds is a major focus of this research. mdpi.com Scientists have developed methods using DMTSF and DMTST to synthesize a diverse range of heterocycles, including:

Benzofurans and Benzo[b]thiophenes : Important scaffolds in pharmaceuticals and materials science. rsc.orgnih.govresearchgate.net

Indoles and Quinolines : Privileged structures in medicinal chemistry. sci-hub.se

Furans and Tetrahydrofurans : Common structural motifs in natural products. vulcanchem.comresearchgate.net

Pyrroles : Synthesized via a metal-free formal [4+1] cycloaddition. researchgate.net

The ability to introduce a thiomethyl group concurrently with cyclization is a significant advantage, as this group can be a handle for further synthetic modifications, enabling cascade cyclization reactions to build even more complex polycyclic systems. vulcanchem.comrsc.org

In the field of carbohydrate chemistry , DMTST, in particular, has become a prominent promoter for the synthesis of complex oligosaccharides and glycoconjugates, which are vital in many biological processes. researchgate.netacs.orgdigitellinc.com Its high thiophilicity allows for the efficient activation of thioglycoside donors, enabling the construction of challenging glycosidic linkages found in natural products. researchgate.net

Research has also extended to materials science and agrochemicals . There is interest in using these sulfonium salts in the creation of advanced materials like polymers and coatings and as components in agrochemical formulations. chemimpex.com The versatility of these reagents continues to inspire new research, with ongoing studies exploring their use in asymmetric synthesis, the total synthesis of natural products, and the development of new reaction methodologies. scielo.brnih.gov The body of academic work highlights this compound salts as enabling reagents that provide access to valuable chemical structures under often mild and efficient conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9S2+ B1224233 Dimethyl(methylthio)sulfonium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9S2+

Molecular Weight

109.24 g/mol

IUPAC Name

dimethyl(methylsulfanyl)sulfanium

InChI

InChI=1S/C3H9S2/c1-4-5(2)3/h1-3H3/q+1

InChI Key

RQKYPMNUYSOMOD-UHFFFAOYSA-N

Canonical SMILES

CS[S+](C)C

Synonyms

dimethyl(methylthio)sulfonium
dimethyl(methylthio)sulfonium tetrafluoroborate
DMTST cpd

Origin of Product

United States

Synthetic Methodologies Employing Dimethyl Methylthio Sulfonium

Electrophilic Thiomethylation and Alkylthiolation Reactions Mediated by Dimethyl(methylthio)sulfonium

This compound salts, such as this compound tetrafluoroborate (B81430) (DMTSF) and this compound trifluoromethanesulfonate (B1224126) (DMTST), serve as potent electrophilic sources of the methylthio (CH₃S) group. researchgate.netacs.org These reagents activate unsaturated systems and react with various nucleophiles, leading to the introduction of a thiomethyl group and the formation of new chemical bonds.

Formation of Carbon-Carbon Bonds via Thiomethylation

The ability of this compound salts to generate thionium (B1214772) ions is central to their application in carbon-carbon bond formation. scielo.bracs.org This reactivity allows for the construction of complex molecular frameworks through the addition of carbon nucleophiles to activated intermediates.

The reaction of this compound salts with activated carbon nucleophiles such as enolates, enamines, and organometallics provides a direct route to α-thiomethylated carbonyl compounds and other functionalized molecules. While the thiomethylation of enolates can sometimes result in a mixture of C- and S-alkylation products, careful control of reaction conditions can favor the desired carbon-carbon bond formation.

Recent advancements have demonstrated the successful carbosulfenylation of alkenes using this compound trifluoromethanesulfonate in the presence of organozinc reagents. acs.org This catalyst-free protocol overcomes previous limitations where only specific sp-type carbon nucleophiles were effective. researchgate.netacs.org The reaction proceeds through the initial methylthiolation of the alkene to form an episulfonium ion, which is then trapped by the organozinc nucleophile to forge the new carbon-carbon bond. acs.org

Table 1: Thiomethylation of Activated Carbon Nucleophiles

Nucleophile Type Reagent Product Type Reference
Organozinc Reagents This compound trifluoromethanesulfonate Carbosulfenylated Alkenes acs.org
Enolates This compound tetrafluoroborate α-Thiomethylated Carbonyls

This compound salts are highly effective reagents for the electrophilic alkylthiolation of alkenes and alkynes. researchgate.netacs.org The reaction is initiated by the addition of the electrophilic sulfur species to the carbon-carbon multiple bond, forming a reactive episulfonium or thiirenium ion intermediate. This intermediate can then be intercepted by a variety of nucleophiles. researchgate.net

For instance, the reaction of alkenes with this compound salts followed by the addition of organozinc reagents leads to the formation of carbosulfenylated products. acs.org Similarly, the reaction with alkynes can lead to the chemo-, regio-, and stereoselective synthesis of β-methylthio vinyl triflates under neutral conditions. researchgate.net This method provides a facile route to these useful synthetic intermediates without the need for strongly basic conditions typically required for the triflation of enolates. researchgate.net

Table 2: Electrophilic Alkylthiolation of Unsaturated Systems

Unsaturated System Reagent Key Intermediate Product Type Reference
Alkenes This compound trifluoromethanesulfonate, Organozinc Reagents Episulfonium ion Carbosulfenylated Alkenes acs.org
Alkynes This compound trifluoromethanesulfonate Thiirenium ion β-Methylthio Vinyl Triflates researchgate.net

The stereoselectivity of reactions involving this compound salts is often high. For example, in the context of Pummerer-type reactions, the use of a chiral-anion phase-transfer catalyst can achieve catalytic, asymmetric transformations. acs.org The stereochemical outcome is dictated by the chiral environment provided by the anion. acs.org

In the total synthesis of complex natural products, this compound tetrafluoroborate (DMTSF) has been used to ionize dithioketals at low temperatures, leading to macrocyclizations with very high levels of diastereoselectivity. acs.org Furthermore, the reaction of this compound trifluoromethanesulfonate with alkynes demonstrates excellent regioselectivity and stereoselectivity, yielding β-methylthio vinyl triflates. researchgate.net The formal addition of this compound tetrafluoroborate in the presence of sodium azide (B81097) to cyclopentene (B43876) substrates also proceeds with stereoselectivity. colab.ws

Electrophilic Alkylthiolation of Unsaturated Systems (e.g., Alkenes, Alkynes)

Formation of Carbon-Heteroatom Bonds via Thiomethylation

This compound reagents are also instrumental in forming bonds between carbon and various heteroatoms, expanding their synthetic utility.

The reaction of this compound salts with nitrogen nucleophiles provides a pathway for the formation of carbon-nitrogen bonds. Azasulfenylation, the addition of a sulfur and a nitrogen group across a double bond, can be initiated by this compound fluoroborate. acs.org This process is crucial in various organic syntheses. smolecule.com

A metal-free synthesis of pyrroles has been developed using this compound trifluoromethanesulfonate to activate an allyl ketone. researchgate.net The reaction proceeds via the formation of an episulfonium intermediate, followed by a nucleophilic ring-opening addition of a primary amine and subsequent cyclization and aromatization. researchgate.net While dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid is a known method for N-methylation of amines, this proceeds through a different mechanism where DMSO acts as a formaldehyde (B43269) surrogate. nih.govthieme-connect.com In contrast, direct methylation of amines using sulfonium (B1226848) salts like trimethyloxonium (B1219515) tetrafluoroborate can occur, and in molecules containing both sulfur and nitrogen, the site of methylation depends on the specific structure and reagent. oup.com

Table 3: C-N Bond Formation via Thiomethylation

Reaction Type Reagent Substrate Product Type Reference
Azasulfenylation This compound fluoroborate Olefins Azasulfenylated products acs.org
Pyrrole Synthesis This compound trifluoromethanesulfonate Allyl Ketone, Primary Amine Substituted Pyrroles researchgate.net
Amine Methylation Trimethyloxonium tetrafluoroborate N,N-Dimethyl-2-(methylthio)ethylamine N-methylated and N,S-dimethylated salts oup.com
C-O Bond Formation (e.g., Sulfenyletherification, Sulfenyllactonization)

This compound salts, particularly this compound tetrafluoroborate (DMTSF), are effective reagents for initiating the formation of carbon-oxygen bonds through intramolecular cyclization reactions of unsaturated alcohols and carboxylic acids. This process, known as sulfenyletherification and sulfenyllactonization, proceeds via the electrophilic activation of a carbon-carbon double bond.

Sulfenyletherification and Sulfenyllactonization:

The reaction is initiated by the electrophilic attack of the sulfonium salt on an alkene, forming a reactive episulfonium ion intermediate. This intermediate is then trapped intramolecularly by a pendant hydroxyl or carboxyl group, leading to the formation of cyclic ethers or lactones, respectively, with a methylthio group incorporated into the structure. This method provides a valuable alternative to selenium-based cyclization procedures. cdnsciencepub.com

Research has shown that commercially available DMTSF can facilitate the sulfenyllactonization of various unsaturated carboxylic acids, yielding the corresponding β-lactones, γ-lactones, and δ-lactones in moderate to high yields. sorbonne-universite.frthieme-connect.com The reaction is generally straightforward but can sometimes require extended reaction times, ranging from one to three days. sorbonne-universite.frthieme-connect.com The process involves the trans-addition of the methylthio group and the ester group to the double bond of the alkenoic acid. sorbonne-universite.fr

Table 1: Examples of Sulfenyllactonization using this compound Salts

Starting Material Product Yield Reference
(E)-Cinnamic acid trans-4-(Methylthio)-5-phenyldihydrofuran-2(3H)-one 90% thieme-connect.com

This table presents selected examples of sulfenyllactonization reactions facilitated by this compound salts, showcasing the product structures and reported chemical yields.

C-S Bond Formation (e.g., Sulfenocyclization)

The electrophilic nature of this compound salts is harnessed to create new carbon-sulfur bonds, a fundamental transformation in the synthesis of sulfur-containing compounds. vulcanchem.com These reagents are particularly effective in initiating sulfenocyclization reactions, where the formation of a C-S bond is part of a ring-forming process. nih.gov

The reaction mechanism involves the activation of an unactivated carbon-carbon multiple bond by the sulfonium salt, generating a thiiranium ion (episulfonium ion). nih.govresearchgate.net This reactive intermediate can then be intercepted by a tethered nucleophile. When the nucleophile is a carbon-based entity, the reaction is termed a carbosulfenylation, leading to the formation of carbocycles with an appended methylthio group. nih.gov For instance, DMTSF has been used to induce the electrophilic cyclization of o-alkynyl anisoles, producing 2,3-disubstituted benzofurans that incorporate a thiomethyl group at the 3-position. rsc.org This reaction proceeds under ambient conditions and demonstrates high tolerance for various substituents. rsc.org

Furthermore, the electrophilic alkylthiolation of alkenes initiated by this compound salts can be followed by the addition of various nucleophiles, including organozinc reagents, to achieve carbosulfenylation. researchgate.net This highlights the reagent's role in constructing C-S bonds as part of a broader strategy for the 1,2-difunctionalization of alkenes. researchgate.net

Glycosylation Reactions Promoted by this compound

This compound salts, such as this compound trifluoromethanesulfonate (DMTST) and this compound tetrafluoroborate (DMTSF), are powerful promoters for the activation of thioglycosides, which are crucial building blocks in the synthesis of complex oligosaccharides. tandfonline.comresearchgate.netumsl.edu

Activation of Thioglycosides for Oligosaccharide Synthesis

Thioglycosides are widely used as glycosyl donors due to their stability and the possibility of activation under specific conditions. DMTST and DMTSF are highly thiophilic reagents that effectively activate the anomeric sulfur atom of thioglycosides, facilitating their coupling with glycosyl acceptors (alcohols). tandfonline.comresearchgate.net This activation leads to the formation of a reactive glycosyl cation intermediate, which is then attacked by the hydroxyl group of the acceptor to form a glycosidic linkage. researchgate.net

The high efficiency of DMTST-promoted glycosylations is noted for achieving excellent yields. tandfonline.comresearchgate.net These reagents have been successfully employed in the synthesis of various complex structures, including human blood group determinants and ganglioside oligosaccharides. researchgate.netresearchgate.net For instance, in the synthesis of blood group A and B trisaccharide determinants, DMTSF was used for thioglycoside activation in nearly all coupling steps. researchgate.net In some cases where thioglycosides are less reactive, DMTST can be used to accelerate the reaction, leading to excellent product yields. nih.gov Even when other promoters fail, DMTST has been shown to successfully activate thioglycosides for glycosylation reactions. rsc.org

Table 2: DMTST-Promoted Glycosylation Reactions

Glycosyl Donor Glycosyl Acceptor Product Yield Reference
Benzylated ethyl thiofructofuranoside Primary carbohydrate alcohol Disaccharide Quantitative researchgate.net
Benzylated ethyl thiofructofuranoside Secondary carbohydrate alcohol Disaccharide Quantitative researchgate.net

This table illustrates the application of DMTST in promoting the synthesis of disaccharides and complex oligosaccharides from thioglycoside donors, highlighting the high efficiency of these reactions.

Stereocontrol in this compound-Mediated Glycosylations

Achieving stereoselectivity at the newly formed anomeric center is a critical challenge in oligosaccharide synthesis. The choice of protecting groups on the glycosyl donor and the reaction conditions play a significant role in directing the stereochemical outcome of glycosylations promoted by this compound salts.

For example, in the DMTST-promoted glycosylation using fructofuranoside donors, the stereochemistry was dictated by the protecting groups. Benzoylated donors, featuring a participating group at the C-3 position, exclusively yielded α-linked fructofuranosides. researchgate.net In contrast, benzylated donors, which lack a participating group, resulted in mixtures of α- and β-anomers. researchgate.net

Intramolecular strategies have proven highly effective for achieving excellent stereocontrol. In the synthesis of β-2'-deoxyribonucleosides, the nucleobase is temporarily tethered to the 5-position of the thioglycoside donor. oup.comoup.com Upon activation with DMTSF, the nucleobase is delivered intramolecularly to the anomeric center from the β-face, resulting in the exclusive formation of the β-N-glycoside. oup.comoup.com Similarly, an exclusively alpha-selective intramolecular glucosaminidation has been achieved by activating a tethered thioglycoside donor with DMTSF. nih.gov

Intramolecular Glycosylation Strategies

Intramolecular glycosylation is a powerful strategy that leverages a temporary tether to connect the glycosyl donor and acceptor, ensuring high effective molarity and often leading to high yields and stereoselectivity. This compound tetrafluoroborate (DMTSF) is a frequently used activator in these transformations. researchgate.netoup.comnih.gov

This methodology has been extensively applied to the stereocontrolled synthesis of various nucleoside derivatives. researchgate.net For example, phenyl 1-thioglycosides with a pyrimidyl or pyridyl group tethered to the 5-O position undergo intramolecular glycosylation upon activation with DMTSF. oup.comoup.comnih.gov Subsequent hydrolysis affords the corresponding β-2'-deoxyribonucleosides or β-2',3'-dideoxypyrimidine nucleosides in good yields. oup.comoup.comnih.gov This approach ensures the formation of the desired β-anomer with high fidelity. oup.com

The strategy has also been extended to the synthesis of mycothiol, a key detoxifier in M. tuberculosis. nih.gov A protected cyclitol aglycon was tethered to a glucosamine (B1671600) donor, and the subsequent intramolecular glycosylation was initiated by DMTSF, proceeding with exclusive α-selectivity. nih.gov

Table 3: Examples of Intramolecular Glycosylation Activated by DMTSF

Substrate Product Type Stereochemistry Reference
Phenyl 2-deoxy-5-O-(2-pyridyl)-1-thio-D-ribofuranoside β-2'-deoxyribonucleoside β oup.comoup.com
Phenyl 2-deoxy-5-O-(4-methoxy-2-pyrimidyl)-1-thio-D-ribofuranoside β-2'-deoxyribonucleoside β oup.comoup.com
Tethered (N-arylsulfonyl)glucosamine donor α-glucosaminide α nih.gov

This table summarizes various intramolecular glycosylation reactions where DMTSF is used as an activator, emphasizing the resulting product and the high degree of stereocontrol achieved.

Generation and Reactivity of Sulfonium Ylides from this compound Precursors

Sulfonium ylides are a class of reactive intermediates widely used in organic synthesis, most notably for the transfer of a methylene (B1212753) or substituted alkylidene group to an electrophile. researchgate.net They are typically generated by the deprotonation of a sulfonium salt at the carbon adjacent (α) to the positively charged sulfur atom. nih.gov

The general principle involves treating a sulfonium salt with a base to abstract an α-proton, yielding the neutral ylide. The stability and reactivity of the resulting ylide depend on the substituents attached to the sulfur atom and the ylidic carbon. acs.org While the generation of sulfonium ylides from various sulfonium salt precursors is a well-established synthetic tool, the literature focusing on this compound salts primarily details their application as electrophilic sulfenylating agents rather than as precursors to sulfonium ylides. researchgate.netacs.orgnih.gov

In principle, a this compound salt could serve as a precursor to dimethylsulfonium (methylthio)methylide upon deprotonation of one of the S-methyl groups. However, the dominant reaction pathway for this specific reagent involves nucleophilic attack at the electrophilic sulfur atom, leading to the transfer of a methylthio (MeS⁺) group. researchgate.netacs.org The reactivity of related sulfonium ylides, such as dimethylsulfonium methylide, is well-documented; they react with carbonyl compounds to form epoxides and with α,β-unsaturated ketones to yield cyclopropanes or epoxides, depending on the ylide's structure. researchgate.net The formation of an ylide from a sulfonium salt and its subsequent reactions represent a powerful method for C-C bond formation, but specific examples originating from this compound salts are not prominently featured in the reviewed literature. researchgate.netnih.gov

Cyclopropanation Reactions

While this compound salts are not primarily known as direct reagents for cyclopropanation in the same vein as sulfur ylides, their chemistry is interconnected. Sulfur ylides, such as dimethylsulfonium methylide, are well-established reagents for the cyclopropanation of electron-deficient alkenes. nih.govresearchgate.net The reaction of dimethylsulfonium methylide with α,β-unsaturated ketones can lead to the formation of cyclopropyl (B3062369) ketones. researchgate.net Although direct cyclopropanation using this compound salts is not a prominent application, their role in activating alkenes towards nucleophilic attack can be a precursor step in more complex transformations that may ultimately lead to cyclopropane-containing structures.

Rearrangement Pathways

This compound salts can initiate or participate in various rearrangement reactions. One notable example is the Pummerer reaction and its variants. nih.govacs.org In a classical Pummerer reaction, an activated sulfoxide undergoes rearrangement to form an α-substituted sulfide (B99878). nih.govacs.org When vinyl sulfoxides are subjected to Pummerer-type conditions, extended rearrangement pathways become accessible, leading to the functionalization of the vinyl group. acs.org

Furthermore, the treatment of certain furan (B31954) derivatives with this compound tetrafluoroborate (DMTSF) can lead to subsequent rearrangements. For example, thermolysis of 2-methylthio-5-amidofurans containing a tethered unsaturated group can result in an intramolecular Diels-Alder reaction followed by a rearrangement of the resulting oxa-bridged cycloadduct to form bicyclic lactams. researchgate.net

Ring-Forming Reactions and Cyclization Cascades Initiated by this compound

This compound salts, particularly DMTSF and DMTST, are highly effective reagents for initiating ring-forming reactions and cyclization cascades. nih.govsci-hub.seoup.com Their ability to activate double bonds and other functional groups towards intramolecular nucleophilic attack is the cornerstone of their utility in constructing a wide array of cyclic structures.

Formation of Heterocyclic Scaffolds (e.g., Furans, Lactones, Pyrroles, Indoles)

These sulfonium salts have proven invaluable in the synthesis of various heterocyclic scaffolds.

Furans: The this compound tetrafluoroborate (DMTSF) induced cyclization of bis(methylsulfanyl) carbonyl compounds is a notable method for preparing 2-thio-substituted furans. nih.govacs.org The reaction proceeds through the methylthiolation of the thioacetal group, which generates a thionium ion intermediate that subsequently cyclizes with a neighboring carbonyl group. nih.govacs.orgvulcanchem.com Similarly, the reaction of β-acetoxy-γ-thianyl carbonyl compounds with DMTSF leads to the formation of thiofurans in good yields. nih.gov An environmentally friendly method using DMTSF has also been developed for the synthesis of 3-thiomethyl-substituted benzofurans from o-alkynyl anisoles. digitellinc.comrsc.orgnih.gov

Lactones: Sulfenyllactonization, the formation of lactones through the intramolecular attack of a carboxylic acid onto an activated alkene, can be effectively promoted by this compound salts. researchgate.net DMTSF has been used for the sulfenyllactonization of unsaturated acids, although the reaction times can be lengthy. thieme-connect.com This method provides a direct route to various lactones. researchgate.net

Pyrroles: A metal-free synthesis of pyrroles has been developed using this compound trifluoromethanesulfonate (DMTST). researchgate.netacs.orgnih.gov The reaction involves the thiolative activation of the carbon-carbon double bond of an allyl ketone, followed by the nucleophilic ring-opening addition of a primary amine to the resulting episulfonium ion intermediate. Subsequent internal condensation and aromatization lead to the formation of substituted pyrroles. researchgate.netacs.orgnih.gov

Indoles: this compound trifluoromethanesulfonate (DMTST) has been successfully employed in the regioselective synthesis of indoles and related nitrogen-containing heterocycles. sci-hub.seoup.com The reaction of o-alkenylanilides with DMTST initiates an intramolecular thioamination, leading to the formation of indoles or benzazetines depending on the substrate structure. sci-hub.seoup.com For example, the reaction of N-tosyl-o-isopropenylanilide with DMTST affords N-tosyl-3-methylindole in high yield. researchgate.net

The following table summarizes the synthesis of various heterocyclic scaffolds using this compound salts:

HeterocycleStarting MaterialReagentKey IntermediateRef.
2-Thio-substituted FuransBis(methylsulfanyl) carbonyl compoundsDMTSFThionium ion nih.govacs.org
3-Thiomethyl-substituted Benzofuranso-Alkynyl anisolesDMTSFEpisulfonium ion digitellinc.comrsc.org
LactonesUnsaturated carboxylic acidsDMTSFEpisulfonium ion researchgate.netthieme-connect.com
PyrrolesAllyl ketones and primary aminesDMTSTEpisulfonium ion researchgate.netacs.org
Indoleso-AlkenylanilidesDMTSTEpisulfonium ion sci-hub.seoup.com

Episulfonium Ion Intermediates in Cyclization Processes

A recurring and crucial feature in the cyclization reactions initiated by this compound salts is the formation of an episulfonium ion intermediate. sci-hub.seoup.comnih.gov This three-membered ring containing a positively charged sulfur atom is highly reactive and serves as a key electrophilic species that is susceptible to intramolecular nucleophilic attack.

The generation of the episulfonium ion occurs through the electrophilic addition of the "MeS+" group from the this compound salt to a carbon-carbon double bond in the substrate. researchgate.net This activation step is fundamental to the subsequent ring-closing event. The intramolecular nucleophile, which can be an alcohol, carboxylic acid, amine, or another suitable functional group, then attacks one of the carbon atoms of the episulfonium ring, leading to the formation of the new heterocyclic ring. researchgate.netsci-hub.seoup.com

The stereochemical outcome of these cyclization reactions is often influenced by the geometry of the episulfonium ion and the stereoelectronics of the subsequent ring-opening attack. This control over stereochemistry is a valuable aspect of these synthetic methods. The intermediacy of episulfonium ions has been well-established in the synthesis of pyrroles from allyl ketones and amines, as well as in the formation of indoles from o-alkenylanilides. researchgate.netsci-hub.seoup.comacs.org

Mechanistic Investigations of Reactions Involving Dimethyl Methylthio Sulfonium

Analysis of Electrophilic Activation Mechanisms of Dimethyl(methylthio)sulfonium

This compound salts, such as this compound tetrafluoroborate (B81430) (DMTSF), function as potent electrophiles. The activation mechanism typically involves the departure of a dimethyl sulfide (B99878) molecule, generating a highly reactive methylthio cation (CH₃S⁺) or its equivalent. This species can then be attacked by a wide range of nucleophiles.

In many reactions, the activation is facilitated by the nature of the counterion and the solvent. For instance, in glycosylation reactions using thioglycosides, this compound trifluoromethanesulfonate (B1224126) (DMTST) is a highly effective promoter due to its high thiophilicity, leading to excellent yields. researchgate.net The triflate anion is a very poor nucleophile, which enhances the electrophilicity of the sulfonium (B1226848) cation.

The electrophilic activation of sulfoxides, a related class of compounds, provides a useful analogy. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are commonly used for electrophilic activation. nih.gov Similarly, silylating agents can also initiate these reactions. nih.govacs.org The choice of the activating agent can be critical for the success of the reaction. nih.gov In the context of this compound salts, the "activation" is inherent to its structure, with the sulfonium center being the primary reactive site. smolecule.com

Characterization of Key Intermediates (e.g., Sulfonium Ions, Oxacarbenium Ions, Thiiranium Ions)

The reactions mediated by this compound salts proceed through several key intermediates, the nature of which depends on the substrate and reaction conditions.

Sulfonium Ions: The this compound cation itself is a key sulfonium ion intermediate. In reactions such as the Swern oxidation, chloro(dimethyl)sulfonium chloride is formed from the reaction of oxalyl chloride with dimethyl sulfoxide (B87167) (DMSO). diva-portal.org This intermediate can then react with an alcohol to form an alkoxysulfonium ion. diva-portal.org In other contexts, the reaction of this compound salts with alkenes in the presence of triphenylphosphine (B44618) can lead to the formation of 2-triphenylphosphonio-alkyldimethylsulfonium salts. researchgate.net

Oxacarbenium Ions: In glycosylation reactions, the activation of a thioglycoside donor by a thiophilic promoter like DMTST leads to the formation of a key oxacarbenium ion intermediate. This intermediate is then trapped by a glycosyl acceptor to form the glycosidic bond. The formation of glycosyl fluorides as intermediates has also been proposed in glycosylations promoted by this compound tetrafluoroborate. researchgate.net

Thiiranium Ions: When this compound salts react with alkenes, a common pathway involves the formation of a thiiranium ion intermediate. tandfonline.comrsc.org This three-membered ring containing a positively charged sulfur atom is then opened by a nucleophile. For example, the reaction of alkenes with sulfenyl halides, generated in situ, proceeds through a thiiranium intermediate. rsc.org The regioselectivity of the nucleophilic attack on the thiiranium ion is a crucial aspect of these reactions. rsc.orgmdpi.com In some cases, evidence points towards the formation of thiiranium radical cations as intermediates. mdpi.com

The table below summarizes the key intermediates and the types of reactions in which they are formed.

IntermediateReaction TypeReference
Sulfonium IonsSwern Oxidation, Alkene Functionalization researchgate.netdiva-portal.org
Oxacarbenium IonsGlycosylation researchgate.net
Thiiranium IonsAlkene Sulfenylation, Cyclization tandfonline.comrsc.orgmdpi.com

Nucleophilic Attack Pathways and Regioselectivity in this compound Chemistry

The nucleophilic attack on intermediates generated from this compound salts is a key step that determines the final product structure. The regioselectivity of this attack is often a critical consideration.

In reactions involving thiiranium ions derived from unsymmetrical alkenes, the nucleophile can attack either of the two carbon atoms of the three-membered ring. The outcome is influenced by both electronic and steric factors. For instance, in the alkoxysulfenylation of alkenes, the nucleophilic attack of an alcohol typically occurs at the more substituted carbon atom of the thiiranium ion. rsc.org However, the regioselectivity can be highly dependent on the reaction conditions. acs.org Studies on the reaction of dimethyl disulfide with alkenes in the presence of palladium acetate (B1210297) have shown that the Markovnikov regioselectivity is influenced by the polarity of the solvent. mdpi.com

In the context of Pummerer-type reactions of vinyl sulfoxides, predicting the regioselectivity of nucleophilic attack between the α- and γ-positions can be challenging and is highly dependent on the reaction conditions. nih.govacs.org It has been observed that the kinetic α-addition product can sometimes convert to the thermodynamically more stable γ-addition product. acs.org

The table below provides examples of nucleophilic attack pathways and the factors influencing regioselectivity.

IntermediateNucleophileRegioselectivity FactorsReference
Thiiranium IonAlcohols, AminesSteric hindrance, Electronic effects, Solvent polarity rsc.orgmdpi.com
Activated Vinyl SulfoxideVarious nucleophilesReaction conditions, Thermodynamic vs. Kinetic control nih.govacs.org

Transition State Analysis and Reaction Coordinate Modeling

Computational studies, including Density Functional Theory (DFT) calculations, have provided valuable insights into the transition states and reaction coordinates of reactions involving sulfonium species. These studies help in understanding the factors that govern reactivity and selectivity.

For instance, computational studies on the Pummerer reaction have been used to investigate the origin of stereoselectivity. acs.org These studies have shown that the electrophilic activator plays a crucial role by lowering the energy barrier for the acylation of the sulfoxide in the rate-determining step. acs.org

In the intramolecular Diels-Alder reaction of 2-(methylthio)-5-amidofurans, which are prepared using DMTSF, computational studies using the Becke 3LYP/6-31G model were performed to calculate ground-state and transition-state energies. nih.gov The theoretical results were in good agreement with experimental observations and indicated that the incorporation of an amide carbonyl in the tether places the dienophile in closer proximity to the furan (B31954) ring, thereby lowering the activation energy of the transition state. nih.gov

Evidence for changes in transition-state structure has also been observed in the proton abstraction from dimethyl(2-substituted 9-fluorenyl)sulfonium ions. acs.org

Influence of Solvent and Counterion Effects on Reaction Outcomes

The solvent and counterion can have a significant impact on the course and outcome of reactions involving this compound salts.

Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states. In the reaction of dimethyl disulfide with alkenes, dilution with polar solvents like acetonitrile (B52724) or nitromethane (B149229) was found to decrease the Markovnikov regioselectivity, suggesting that solvation of the highly charged carbon in the thiiranium radical cation intermediate suppresses SN2 reactivity at that position. mdpi.com DFT calculations on the intramolecular conversion of trimethylsulfonium (B1222738) chloride to dimethyl sulfide and methyl chloride have been used to quantify the influence of the solvent on the stability of sulfonium cations. rsc.org The kinetics of the trichloroacetic acid decarboxylation is known to be significantly faster in polar aprotic solvents like DMSO compared to protic solvents. researchgate.net

Counterion Effects: The nature of the counterion associated with the sulfonium salt can affect its reactivity. For example, in the methylation of nucleosides with trimethylsulfonium salts, the counterion had a significant influence on the selectivity. thieme-connect.com Trimethylsulfonium fluoride (B91410) and trimethylsulfonium iodide gave different N-methylated products of guanosine, which was attributed to hydrogen bonding between the fluoride anion and the substrate. thieme-connect.com In glycosylation reactions, the use of this compound trifluoromethanesulfonate (DMTST) is preferred due to the non-nucleophilic nature of the triflate anion, which enhances the electrophilicity of the sulfonium cation. researchgate.net

The table below summarizes the influence of solvent and counterion on reaction outcomes.

FactorInfluenceExampleReference
Solvent PolarityAffects regioselectivity and reaction ratesAlkene sulfenylation, Sulfonium salt decomposition mdpi.comrsc.org
CounterionInfluences selectivity and reactivityNucleoside methylation, Glycosylation researchgate.netthieme-connect.com

Kinetic and Stereochemical Aspects of this compound Mediated Transformations

The kinetics and stereochemistry of reactions involving this compound salts are crucial for their synthetic utility.

Kinetics: The rate of reactions mediated by this compound salts can be influenced by various factors, including the substrate, nucleophile, solvent, and temperature. For example, in Pummerer-type reactions, the reaction rate for thioesters was found to be much higher than for esters. nih.gov Kinetic studies on the proton abstraction from substituted fluorenylsulfonium ions have provided evidence for changes in the transition-state structure. acs.org

Stereochemistry: The stereochemical outcome of these reactions is often a key consideration, particularly in the synthesis of chiral molecules. In the total synthesis of asteriscunolide D, an 11-membered ring macrocyclization using this compound tetrafluoroborate to ionize a dithioketal proceeded with very high levels of diastereoselectivity. nih.govacs.org The first catalytic, asymmetric Pummerer-type reaction was developed using a chiral-anion phase-transfer catalyst, where the stereoselectivity is governed by the chiral environment provided by the anion. nih.govacs.org In glycosylation reactions, the stereospecific synthesis of β-D-fructofuranosides has been achieved using thioglycoside donors. researchgate.net

Theoretical and Computational Studies of Dimethyl Methylthio Sulfonium Systems

Electronic Structure and Bonding Characteristics of the Dimethyl(methylthio)sulfonium Cation

The this compound cation, [CH₃S(CH₃)₂]⁺, is characterized by a central sulfur atom bearing a positive formal charge. This charge is not strictly localized on the sulfur atom but is influenced by the electronic effects of the attached methyl and methylthio groups. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding in such sulfonium (B1226848) salts. mdpi.comresearchgate.net

Theoretical studies on related sulfonium salts indicate that the positive charge renders the sulfur atom and adjacent carbons electrophilic. researchgate.net The distribution of electron density and the nature of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of the cation's reactivity. The LUMO is typically centered on the sulfur-containing moiety, indicating its susceptibility to nucleophilic attack. Calculations of electron affinity for sulfonium salts show that their reactivity can be tuned by the electronic properties of the substituent groups. researchgate.net

Table 1: General Properties of this compound Tetrafluoroborate (B81430)

Property Value
Molecular Formula C₃H₉S₂·BF₄
Molecular Weight 196.04 g/mol
CAS Number 5799-67-7
Appearance White to off-white crystalline powder
Melting Point 89 - 92 °C

This data is compiled from sources. chemimpex.comsigmaaldrich.com

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a cornerstone for mapping the complex reaction mechanisms and energy landscapes of processes involving the this compound cation and its derivatives. By calculating the energies of reactants, transition states, and products, chemists can construct detailed potential energy surfaces that illuminate the most likely reaction pathways.

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods. nih.gov For instance, DFT calculations using the M06-2X functional have been used to explore the mechanistic details of alkyl transposition reactions that proceed through sulfonium intermediates. nih.gov These studies can reveal key steps, such as the initial nucleophilic attack and the formation of zwitterionic intermediates, and determine whether such steps are exothermic or endothermic. nih.gov Similarly, computational studies have been applied to understand the stereoselective Pummerer reaction, which involves sulfonium species. nih.gov In the context of electrophilic cyclization, computational models help to rationalize the formation of products like 3-thiomethyl-substituted benzofurans. rsc.org

Table 2: Examples of Computational Methods in Studying Sulfonium Ion Reactions

Reaction Type Computational Method Focus of Study Reference
Intramolecular Diels-Alder Becke 3LYP/6-31G* Calculation of ground-state and transition-state energies acs.org
Alkyl Transposition DFT (M06-2X/6-311+G(d,p)) Mechanistic underpinnings and intermediate formation nih.gov
Methyl-Transfer DFT, MP2, CBS-QB3, QM/MM Calculation of gas-phase and aqueous activation enthalpies nih.gov
Pummerer Reaction Not Specified Stereoselectivity nih.gov

Prediction of Reactivity and Selectivity via Quantum Chemical Methods

Quantum chemical methods are not only descriptive but also predictive, offering valuable foresight into chemical reactivity and selectivity. mdpi.com For reactions involving this compound systems, these predictions are crucial for designing effective synthetic strategies.

For example, computational studies on intramolecular Diels-Alder reactions of furans prepared using this compound tetrafluoroborate (DMTSF) have successfully identified the structural features that promote the reaction by lowering the activation energy. acs.org By calculating ground-state and transition-state energies, researchers can predict how modifications to the substrate, such as the incorporation of an amide carbonyl group, will affect the reaction temperature and efficiency. acs.org Quantum studies have also been able to account for the observed reactivity in intermolecular processes by modeling the influence of promoting complexes. nih.gov While predicting regioselectivity can be challenging and highly dependent on reaction conditions, computational models provide a framework for understanding the factors that govern it, such as in the extended versus vinylogous Pummerer reaction pathways. nih.gov

Validation of Computational Models with Experimental Observations

The reliability of theoretical predictions hinges on their validation against experimental results. For this compound systems, there is a strong track record of agreement between computational models and laboratory observations.

A notable example is the computational study of an intramolecular Diels-Alder reaction, where the theoretical results concerning the structural features that facilitate the reaction at lower temperatures were in good agreement with the experimentally observed outcomes. acs.org In other cases, the intermediates proposed by computational models have been supported by experimental evidence. For instance, High-Resolution Mass Spectrometry (HRMS) analysis has been used to confirm the formation of a proposed sulfonium ion intermediate in a cyclization reaction, lending credence to the computationally derived mechanism. acs.org Furthermore, quantum studies have successfully explained the observed reactivity in certain alkyl transposition reactions, demonstrating that the computational models accurately capture the essential physics and chemistry of the process. nih.gov The comparison of results from different computational methods, such as MP2 against the more accurate CBS-QB3 method for methyl-transfer reactions, also serves as an internal validation of the chosen theoretical approach. nih.gov

Strategic Applications of Dimethyl Methylthio Sulfonium in Complex Molecular Synthesis

Total Synthesis of Natural Products and Bioactive Molecules

The strategic application of dimethyl(methylthio)sulfonium salts has been instrumental in the total synthesis of numerous natural products and bioactive molecules. These reagents provide a mild and efficient method for the formation of key chemical bonds, often under conditions that tolerate sensitive functional groups present in complex intermediates.

One notable example is the total synthesis of the humulene (B1216466) natural product, asteriscunolide D. nih.gov A key step in this synthesis involved an 11-membered ring formation via a diastereoselective thionium (B1214772) ion-initiated cyclization, which was achieved using DMTSF. nih.gov This DMTSF-mediated formal aldol (B89426) disconnection provided a mild and irreversible pathway to the strained macrocycle. nih.gov Similarly, in the total synthesis of (+)-Sieboldine A, DMTST was employed in a crucial step. nih.gov

The synthesis of complex oligosaccharides and glycoconjugates, which are vital bioactive molecules, has also significantly benefited from the use of this compound salts. DMTST is a widely used promoter for the activation of thioglycosides in glycosylation reactions, enabling the stereoselective formation of glycosidic linkages. rsc.orgacs.orgbeilstein-journals.org For instance, in the synthesis of a glycosylphosphatidylinositol (GPI) anchor of Trypanosoma brucei, DMTST was utilized as a promoter for the glycosylation of a branched hexasaccharide donor. nih.gov This reagent was also employed in the synthesis of the trisaccharide core of a GPI anchor from Saccharomyces cerevisiae. nih.gov During the total synthesis of the complex antibiotic Tiacumicin B, initial glycosylation attempts with DMTST were explored, highlighting its consideration in complex settings. chemrxiv.orgchemrxiv.org

Furthermore, these reagents have been pivotal in the synthesis of various heterocyclic scaffolds that form the core of many pharmaceuticals. The DMTSF-mediated electrophilic cyclization of o-alkynyl anisoles provides an efficient route to 3-thiomethyl-substituted benzofurans, which are important backbones for numerous bioactive molecules. rsc.orgnih.gov This reaction proceeds under ambient conditions and tolerates a wide range of substituents. rsc.orgnih.gov The synthesis of indoles, another critical pharmacophore, has also been achieved through intramolecular thioamination using DMTST as a double-bond activating reagent. nih.gov The synthesis of benzo[b]thiophenes, found in several bioactive compounds, has been accomplished using DMTSF to react with alkynes, providing the products in moderate to excellent yields under mild conditions. 20.210.105

The table below summarizes the application of this compound salts in the synthesis of various natural products and bioactive molecules.

Natural Product/Bioactive MoleculeThis compound Salt UsedKey TransformationReference(s)
Asteriscunolide DDMTSFDiastereoselective thionium ion-initiated macrocyclization nih.gov
(+)-Sieboldine ADMTSTNot specified in abstract nih.gov
OligosaccharidesDMTSTGlycosylation via thioglycoside activation rsc.orgacs.orgbeilstein-journals.org
GPI AnchorsDMTSTGlycosylation of complex saccharide fragments nih.gov
Tiacumicin BDMTSTInvestigated as a promoter for glycosylation chemrxiv.orgchemrxiv.org
3-Thiomethyl-substituted BenzofuransDMTSFElectrophilic cyclization of o-alkynyl anisoles rsc.orgnih.gov
IndolesDMTSTIntramolecular thioamination of o-alkenylanilides nih.gov
Benzo[b]thiophenesDMTSFElectrophilic cyclization of alkynes 20.210.105

Asymmetric Synthesis and Enantioselective Transformations

The development of asymmetric and enantioselective transformations is a cornerstone of modern organic synthesis, and this compound salts have played a significant role in advancing this field. Their ability to generate reactive intermediates under mild conditions has been harnessed in conjunction with chiral auxiliaries and catalysts to control the stereochemical outcome of reactions.

A key strategy involves the use of this compound tetrafluoroborate (B81430) (DMTSF) to generate novel homochiral sulfenyl sulfonium (B1226848) salts. thieme-connect.com These chiral reagents can then be used as enantioselective sulfenylating agents. For example, the reaction of these chiral sulfenylating agents with alkenes can proceed through a homochiral thiiranium ion, leading to asymmetric sulfenylation. thieme-connect.com

Catalytic, enantioselective intramolecular carbosulfenylation of olefins has been achieved where DMTSF is noted as a reagent for generating the key reactive sulfenylating species. nih.gov The reaction of sulfur(II) electrophiles with alkenes to form sulfenofunctionalized products often proceeds through thiiranium ions, and DMTSF is a well-established reagent for this purpose. nih.gov Similarly, enantioselective intermolecular sulfenoamination of alkenes has been developed, which relies on the formation of an enantioenriched thiiranium ion from a sulfur electrophile, a species that can be generated using DMTSF. nih.gov This methodology has been extended to the enantioselective synthesis of γ-lactams through the Lewis base-catalyzed sulfenoamidation of alkenes. researchgate.net

In the realm of glycosylation chemistry, chiral auxiliary-based methods have been developed for the stereoselective synthesis of 1,2-cis-α-glycosides. These methods often involve the activation of a thioglycoside donor, a role for which DMTST is a well-known promoter. beilstein-journals.orgbeilstein-journals.org The chiral auxiliary directs the stereochemical outcome of the glycosylation.

Furthermore, a novel chiral sulfonium ylide, (S)-dimethylsulfonium(p-tolylsulfinyl)methylide, has been prepared and utilized for the asymmetric epoxidation of aldehydes. thieme-connect.comresearchgate.net This ylide, synthesized through methylation of a chiral sulfoxide (B87167), reacts with aldehydes to produce α,β-epoxy sulfoxides with complete enantioselectivity and moderate diastereoselectivity. thieme-connect.comresearchgate.net

The following table highlights some of the enantioselective transformations where this compound salts or their derivatives are implicated.

Asymmetric TransformationRole of this compound DerivativeKey IntermediateReference(s)
Alkene SulfenylationPrecursor to homochiral sulfenyl sulfonium saltsHomochiral thiiranium ion thieme-connect.com
Intramolecular Carbosulfenylation of OlefinsMentioned as a sulfenylating reagent sourceThiiranium ion nih.gov
Intermolecular Sulfenoamination of AlkenesMentioned as a source for thiiranium ion generationEnantioenriched thiiranium ion nih.gov
Synthesis of γ-LactamsImplied in the generation of the sulfenylating agentEnantioenriched thiiranium ion researchgate.net
1,2-cis-α-GlycosylationPromoter for activation of thioglycoside with chiral auxiliaryGlycosyl oxocarbenium ion beilstein-journals.orgbeilstein-journals.org
Epoxidation of AldehydesPrecursor to a chiral sulfonium ylide(S)-Dimethylsulfonium(p-tolylsulfinyl)methylide thieme-connect.comresearchgate.net

Retrosynthetic Analysis and Disconnection Strategies Utilizing this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules. The unique reactivity of this compound salts has inspired novel disconnection strategies, allowing for the simplification of complex targets into more readily available starting materials.

A prime example of a disconnection strategy enabled by this compound is the DMTSF-mediated formal aldol disconnection. This approach was successfully implemented in the total synthesis of asteriscunolide D. nih.gov The retrosynthetic analysis of this complex natural product envisioned disconnecting the strained 11-membered ring through a formal aldol reaction, which in the forward sense corresponds to a DMTSF-mediated cyclization of a dithioketal-containing precursor. nih.govacs.org This strategy effectively transforms a challenging macrocyclization into a more manageable ring-closing reaction. nih.govacs.org

In the context of glycosylphosphatidylinositol (GPI) anchor synthesis, the use of DMTST as a glycosylation promoter in the synthetic direction implies its relevance in the retrosynthetic disconnection of complex glycans. nih.gov The disconnection of a glycosidic bond in a retrosynthesis leads to a glycosyl donor and a glycosyl acceptor. When a thioglycoside is chosen as the donor, DMTST becomes a key reagent for executing the corresponding glycosylation in the forward synthesis.

The synthesis of guangnanmycin A provides another example of a unique disconnection. The signature disulfide moiety of this natural product was installed in the final steps of the synthesis. The retrosynthetic disconnection of the disulfide bond leads to a thioether, which in the forward synthesis is converted to the unsymmetrical disulfide using (methylthio)dimethylsulfonium tetrafluoroborate and dimethyl disulfide. researchgate.net

The inherent stability of sulfonium salts also opens up possibilities for expediting retrosynthetic disconnections that are currently challenging. nih.gov The development of new, structurally well-defined sulfonium salt reagents could lead to novel bond-forming reactions, thereby expanding the toolbox of the synthetic chemist for retrosynthetic analysis. nih.gov

The table below illustrates some of the disconnection strategies that rely on the reactivity of this compound salts.

Retrosynthetic DisconnectionKey Reagent in Forward SynthesisTarget Molecule/SubstructureReference(s)
Formal Aldol DisconnectionDMTSFAsteriscunolide D (11-membered ring) nih.govacs.org
Glycosidic Bond DisconnectionDMTSTGPI Anchors and other complex oligosaccharides nih.gov
Unsymmetrical Disulfide Disconnection(Methylthio)dimethylsulfonium tetrafluoroborateGuangnanmycin A (disulfide moiety) researchgate.net

Late-Stage Functionalization and Molecular Editing

Late-stage functionalization (LSF) and molecular editing have become increasingly important in medicinal chemistry and drug discovery, as they allow for the rapid diversification of complex molecules with established biological activity. This compound salts have proven to be valuable tools in this area, enabling the precise modification of intricate molecular scaffolds.

A significant application of DMTSF is in the post-synthetic modification of oligonucleotides. rsc.orgcapes.gov.brnih.govbeilstein-journals.org This approach allows for the introduction of specific modifications into a fully synthesized oligonucleotide chain. For example, 2'-O-methyldithiomethyl (MDTM)-modified oligonucleotides, which can act as prodrugs, are prepared by treating precursor oligonucleotides bearing a 2'-O-(2,4,6-trimethoxybenzylthiomethyl) group with DMTSF. rsc.orgcapes.gov.brnih.govbeilstein-journals.org This post-synthetic modification is efficient and allows for the site-specific introduction of the MDTM group, which can then be cleaved under reducing conditions found within cells to release the active oligonucleotide. rsc.orgcapes.gov.brnih.gov

The concept of using sulfonium salts as a linchpin for LSF is a powerful strategy. mpg.dempg.de This involves the selective C-H functionalization of an arene to form an arylsulfonium salt, which then serves as a versatile handle for further transformations. While not directly involving this compound, this highlights the broader utility of sulfonium salts in LSF. mpg.dempg.de More specifically, sulfonium-based alkyl transposition reactions have been developed as a molecular editing tool. nih.gov These reactions allow for the rearrangement of alkyl groups within a molecule, providing a novel method for skeletal editing of complex scaffolds. nih.gov

In the synthesis of clickable glycosylphosphatidylinositol (GPI) anchors, DMTST was considered for the key glycosylation step in a strategy that involved the late-stage installation of a clickable alkyne tag. nih.gov Although other reagents were ultimately used in this specific instance, the consideration of DMTST underscores its potential utility in synthetic routes that incorporate late-stage functionalization. nih.gov

The following table provides examples of late-stage functionalization and molecular editing facilitated by this compound salts.

ApplicationThis compound Salt UsedMolecular TransformationReference(s)
Post-synthetic modification of oligonucleotidesDMTSFConversion of a 2'-O-TMBTM group to a 2'-O-MDTM group rsc.orgcapes.gov.brnih.govbeilstein-journals.org
Molecular EditingNot specified for this compound, but related sulfonium salts are usedAlkyl group transposition reactions nih.gov
Late-stage installation of clickable tags in GPI anchorsDMTST (considered)Glycosylation in a synthetic route designed for LSF nih.gov

Advanced Research Directions and Emerging Applications of Dimethyl Methylthio Sulfonium

Development of Novel Dimethyl(methylthio)sulfonium Analogues and Derivatives

The core structure of this compound has been a foundation for developing new reagents with tailored properties and applications. Research in this area aims to enhance reactivity, improve handling characteristics, and expand the scope of possible transformations.

A significant area of development involves creating S-adenosylmethionine (SAM)-inspired sulfonium-type reagents for targeted alkylation and d3-methylation of various organic molecules, including pharmaceuticals. nih.gov This approach highlights the potential for creating bio-inspired reagents for precise molecular editing. nih.gov Another innovative analogue is BF3SMe2, developed as a Lewis acid and a non-malodorous source for the nucleophilic installation of thiomethyl groups. diva-portal.org This reagent addresses the practical challenges of toxicity and malodor associated with traditional small sulfur reagents and has been successfully used for the thiomethylation of electron-deficient haloarenes and the conversion of aromatic aldehydes into methyl-dithioacetals. diva-portal.org

The modification of the counter-ion also leads to important derivatives with distinct reactivity. This compound trifluoromethanesulfonate (B1224126) (DMTST) is a highly effective promoter for glycosylation reactions, activating thioglycoside donors to form disaccharides in nearly quantitative yields. researchgate.net This high thiophilicity makes DMTST a superior choice over other promoters like methyl triflate in certain contexts. researchgate.net

Furthermore, derivatives of this compound tetrafluoroborate (B81430) (DMTSF) have been investigated for their potential as anti-cancer agents, with studies exploring their cytotoxic effects on cancer cells. smolecule.com In the field of biotechnology, DMTSF is used in a post-synthetic approach to create 2′-O-methyldithiomethyl-modified oligonucleotides. rsc.org These modified oligonucleotides are designed to be responsive to the reducing conditions found within cells, converting to natural 2'-hydroxy oligonucleotides. rsc.org

Analogue/DerivativeKey Feature/ApplicationExample Reaction/UseReference
SAM-Inspired Sulfonium (B1226848) SaltsPrecise alkylation and molecular editing.Alkylation or d3-methylation of complex organic molecules and pharmaceuticals. nih.gov
BF3SMe2Non-malodorous, nucleophilic thiomethylation source.Conversion of aromatic aldehydes to methyl-dithioacetals. diva-portal.org
This compound Trifluoromethanesulfonate (DMTST)Highly thiophilic promoter for glycosylation.Activation of thioglycoside donors for oligosaccharide synthesis. researchgate.net
DMTSF in Oligonucleotide ModificationPost-synthetic modification for creating environmentally responsive RNA.Synthesis of 2′-O-methyldithiomethyl-modified oligonucleotides from 2′-O-(2,4,6-trimethoxybenzylthiomethyl)-oligonucleotides. rsc.org
DMTSF in Heterocycle SynthesisEnvironmentally benign electrophile for cyclization.Synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives from o-alkynyl anisoles. rsc.org

Flow Chemistry and Continuous Processing Methodologies

While specific research on this compound in flow chemistry is nascent, the broader class of sulfonium salts is proving amenable to this advanced processing methodology. Flow chemistry offers significant advantages, including precise control over reaction parameters, enhanced safety for handling exothermic or hazardous reactions, and potential for streamlined, multi-step synthesis. researchgate.net

A pertinent example is the use of bromodimethylsulfonium bromide (BDMS), a related reagent generated in situ from hydrogen bromide and dimethyl sulfoxide (B87167) (DMSO). researchgate.net A continuous flow procedure has been developed for the synthesis of 2-arylaziridines from styrenes using this reagent. researchgate.net In this process, the exothermic formation of BDMS is safely controlled in the flow reactor at room temperature. researchgate.net The resulting intermediate solution is then mixed with a primary amine in a subsequent flow step, completing a rapid, three-step telescoped process for aziridination with a total residence time of only seven minutes. researchgate.net This demonstrates the potential for adapting sulfonium salt-mediated reactions to continuous processing, improving safety, reliability, and efficiency. researchgate.net

Process StepDescriptionKey Advantage in Flow ChemistryReference
1. Reagent GenerationBromodimethylsulfonium bromide (BDMS) is generated in situ from HBr and DMSO.Excellent control of the exothermic reaction, enhancing safety. researchgate.net
2. Intermediate FormationThe generated BDMS reacts with a styrene (B11656) to form a 1,2-bromodimethylsulfonium bromide addition product.Continuous and rapid formation of the reactive intermediate. researchgate.net
3. AziridinationThe intermediate solution is mixed with a primary amine in the flow stream.Fast, telescoped reaction leading to the final product in a short residence time (7 minutes total). researchgate.net

Electrochemistry and Photochemistry in this compound Reactions

The integration of electrochemistry and photochemistry with this compound-mediated reactions represents a frontier in organic synthesis, enabling novel transformations under mild conditions.

In the realm of photochemistry, DMTSF has been used as a key reagent following a photochemical event. For instance, in an approach toward azacycles, the irradiation of N-3-methylbut-3-enyl-5-thioxo-pyrrolidin-2-one leads to an intramolecular [2+2] cycloaddition, forming a strained thietane (B1214591) intermediate. nih.gov Treatment of this photoadduct with DMTSF efficiently converts it into a 2,5,6,7-tetrahydropyrrolizin-3-one, demonstrating how the reagent can be used to facilitate complex skeletal rearrangements of photochemically generated intermediates. nih.gov

Emerging research also explores the direct involvement of sulfonium species in electrochemical and photoelectrocatalytic reactions. beilstein-journals.org These methods offer alternative activation pathways, often avoiding harsh chemical reagents. Examples include the electrochemical radical cyclization of N-arylacrylamides and the photoelectrocatalytic carbocyclization of unactivated alkenes, which point to new strategies for forming complex molecular architectures. beilstein-journals.org While not all examples directly use this compound, they establish a precedent for the electrochemical behavior of related sulfonium intermediates, paving the way for future applications. beilstein-journals.org

MethodologyRole of this compound or Related SpeciesExample ApplicationReference
Sequential Photochemistry-DMTSF ReactionDMTSF acts on a photochemically generated intermediate to induce rearrangement.Conversion of a thietane photoadduct to a pyrrolizidine (B1209537) alkaloid core skeleton. nih.gov
Electrochemical Radical Cyclization(By analogy) Sulfonium intermediates can participate in radical cyclization pathways initiated electrochemically.Synthesis of 3,3-disubstituted oxindoles from N-arylacrylamides. beilstein-journals.org
Photoelectrocatalysis(By analogy) Photoelectrocatalytic methods can be used for carbocyclization reactions involving radical intermediates.Carbocyclization of unactivated alkenes using simple malonates. beilstein-journals.org

Sustainable and Atom-Economical Processes

A major thrust in modern chemistry is the development of sustainable and atom-economical synthetic methods, and research on this compound reflects this trend. rsc.orgresearchgate.net The goal is to design processes that are environmentally benign, minimize waste, and avoid the use of toxic or heavy metal catalysts. rsc.orgmdpi.com

One notable success is the DMTSF-mediated electrophilic cyclization of o-alkynyl anisoles to produce 3-thiomethyl-substituted benzo[b]furan derivatives. rsc.org This process is considered environmentally benign as it proceeds under ambient reaction conditions, is completed within 12 hours with excellent yields, and tolerates a wide variety of functional groups. rsc.org The sulfurmethyl group introduced during the reaction can also be used in subsequent cascade cyclizations, further increasing the molecular complexity in a single sequence. rsc.org

The development of catalyst-free reactions is another key aspect of sustainable chemistry. researchgate.net this compound trifluoromethanesulfonate has been used to achieve a catalyst-free carbosulfenylation of alkenes by reacting them with organozinc reagents. acs.org Similarly, the reaction of DMTST with N-tosyl-o-vinylanilide affords N-tosylindoline in high yield without the need for a metal catalyst. researchgate.net The pursuit of atom-economical reactions, where most of the atoms from the reactants are incorporated into the final product, is exemplified by approaches to synthesizing nitrogen heterocycles via sequential Ugi/intramolecular Diels-Alder reactions, a field where DMTSF has found application. acs.org

ProcessSustainable/Atom-Economical FeatureConditionsReference
Synthesis of Benzo[b]furan DerivativesEnvironmentally benign, high tolerance for functional groups.DMTSF, ambient temperature, 12 hours. rsc.org
Carbosulfenylation of AlkenesCatalyst-free protocol.DMTST with organozinc reagents. acs.org
Synthesis of N-TosylindolineCatalyst-free protocol.DMTST with N-tosyl-o-vinylanilide. researchgate.net
Synthesis of Vinyl SulfidesAtom-economic addition of thiols to alkynes.Pd-NHC catalyst system (low loading). researchgate.net

Q & A

Basic: What are the standard synthetic protocols for preparing dimethyl(methylthio)sulfonium salts?

This compound trifluoromethanesulfonate (DMTST) is typically synthesized by reacting dimethyl sulfide with methyl triflate, followed by sulfurization. The reaction is conducted in anhydrous solvents like dichloromethane or diethyl ether under inert conditions to prevent hydrolysis. Characterization involves <sup>1</sup>H/<sup>13</sup>C NMR to confirm the sulfonium structure and elemental analysis to verify purity .

Basic: How is DMMTS characterized to confirm structural integrity and purity in academic research?

Key methods include:

  • NMR spectroscopy : Chemical shifts for the methylthio (S–CH3) and sulfonium (S<sup>+</sup>–CH3) groups are distinct (e.g., δ ~3.3 ppm for S–CH3 and δ ~4.1 ppm for S<sup>+</sup>–CH3 in <sup>1</sup>H NMR).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M]<sup>+</sup> for DMTST at m/z 241.0).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, critical for reactions requiring elevated temperatures .

Advanced: How can reaction conditions be optimized to control regioselectivity in DMMTS-mediated sulfenylation reactions?

Regioselectivity in alkene sulfenylation depends on:

  • Temperature : Lower temperatures (−40°C) favor mono-thiolation, while excess reagent at room temperature promotes dithiolation .
  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize episulfonium intermediates, directing nucleophilic attack to specific carbons.
  • Stoichiometry : A 2:1 ratio of DMMTS to substrate enhances selectivity for bis-functionalization .

Advanced: What mechanistic pathways explain the formation of episulfonium intermediates in DMMTS reactions?

DMMTS generates episulfonium ions via electrophilic activation of alkenes. For example, in carbosulfenylation, the sulfonium salt coordinates to the alkene, forming a thiiranium intermediate. Nucleophilic attack by organozinc reagents or alcohols then determines product regiochemistry (Scheme 12b in ). Computational studies (DFT) further elucidate transition states and charge distribution during ring-opening .

Data Contradiction: How should researchers address discrepancies in reported yields for DMMTS-mediated glycosylation?

Discrepancies often arise from:

  • Moisture sensitivity : Trace water hydrolyzes DMMTS, reducing effective reagent concentration. Rigorous drying of solvents/substrates is essential.
  • Donor-acceptor compatibility : Glycosyl donors with electron-withdrawing groups (e.g., triflate) require precise stoichiometry (1.2–1.5 eq. DMMTS) for optimal coupling .
  • Analytical variability : Use HPLC or <sup>19</sup>F NMR to quantify byproducts (e.g., methyl triflate) that may skew yield calculations .

Advanced: What strategies mitigate side reactions during DMMTS-promoted cyclofunctionalization of alkenols?

  • Base additives : iPr2NEt neutralizes triflic acid byproducts, preventing acid-catalyzed rearrangements.
  • Low-temperature quenching : Rapid cooling (−78°C) after reaction completion stabilizes transient intermediates.
  • Competitive nucleophile screening : Thiourea catalysts (e.g., Jacobsen’s) suppress undesired pathways by stabilizing episulfonium ions .

Basic: What safety protocols are critical when handling DMMTS in laboratory settings?

  • Ventilation : Use fume hoods due to volatile methyl sulfide byproducts.
  • Personal protective equipment (PPE) : Nitrile gloves and safety goggles are mandatory.
  • Storage : Keep DMMTS under argon at −20°C to prevent decomposition. Refer to Sigma-Aldrich SDS for emergency procedures .

Advanced: How do computational methods enhance the design of DMMTS-based reactions?

  • Molecular dynamics simulations : Predict solvent effects on episulfonium ion stability.
  • Density functional theory (DFT) : Models transition states to rationalize stereochemical outcomes (e.g., α-selectivity in glycosylation) .
  • Machine learning : Analyzes reaction databases to identify optimal substrates for new sulfenylation protocols.

Data Contradiction: Why do thermodynamic properties of DMMTS salts vary across studies?

Variations in ΔfusH (enthalpy of fusion) and Tboil (boiling point) stem from:

  • Crystallinity differences : Amorphous vs. crystalline forms affect calorimetric data.
  • Impurity profiles : Trace solvents (e.g., Et2O) alter DSC/TGA curves. Standardize recrystallization protocols (e.g., from EtOAc/hexane) for reproducibility .

Advanced: What novel applications of DMMTS are emerging in catalytic asymmetric synthesis?

Recent advances include:

  • Enantioselective sulfenylation : Chiral Brønsted acids (e.g., BINOL-phosphates) induce asymmetry during episulfonium ring-opening .
  • Photoredox coupling : DMMTS acts as a sulfur radical source under blue-light irradiation, enabling C–S bond formation in drug candidates .

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